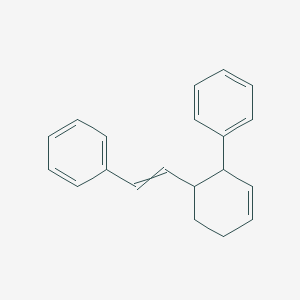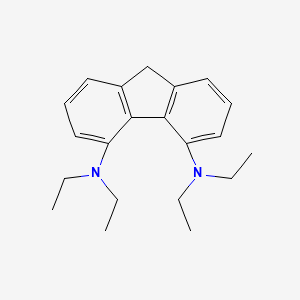
Dibenzyl(diethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl(diethyl)germane is an organogermanium compound characterized by the presence of two benzyl groups and two ethyl groups attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(diethyl)germane typically involves the reaction of germanium tetrachloride with benzyl and ethyl Grignard reagents. The reaction proceeds as follows:
GeCl4+2C6H5CH2MgBr+2C2H5MgBr→Ge(CH2C6H5)2(C2H5)2+4MgBrCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized reactors and purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Dibenzyl(diethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Dibenzyl(diethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Organogermanium compounds, including this compound, are being investigated for their potential therapeutic applications.
Industry: The compound is used in the production of germanium-based materials, which have applications in electronics and optics.
作用機序
The mechanism by which dibenzyl(diethyl)germane exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved.
類似化合物との比較
Similar Compounds
Dibenzylgermane: Similar structure but lacks the ethyl groups.
Diethylgermane: Similar structure but lacks the benzyl groups.
Tetraethylgermane: Contains four ethyl groups attached to germanium.
Uniqueness
Dibenzyl(diethyl)germane is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
109021-78-5 |
|---|---|
分子式 |
C18H24Ge |
分子量 |
313.0 g/mol |
IUPAC名 |
dibenzyl(diethyl)germane |
InChI |
InChI=1S/C18H24Ge/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChIキー |
YFAFKBXRTMRXCS-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




silane](/img/structure/B14334936.png)

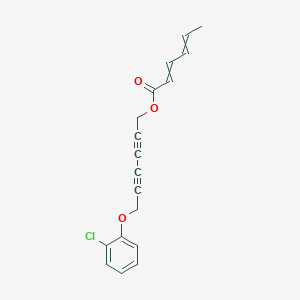
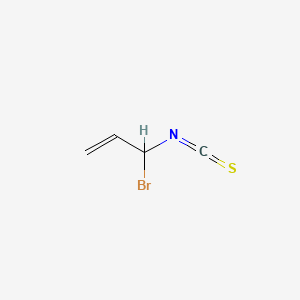
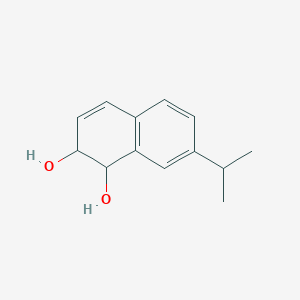
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
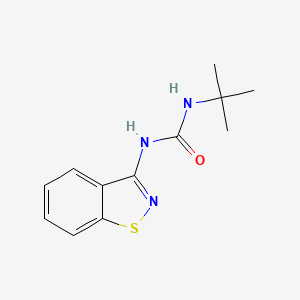
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
